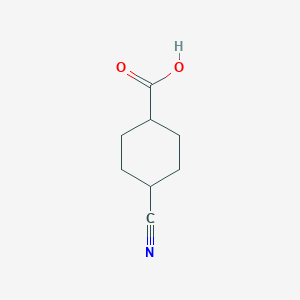

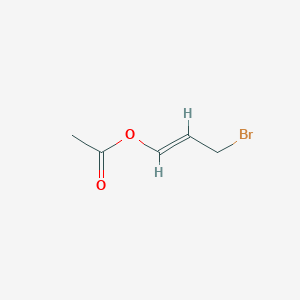

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxidation Reactions of Nucleobases in Cellular DNA

One study critically reviewed the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing damage induced through the transient generation of purine and pyrimidine radical cations. The main oxidation product identified in cellular DNA was 8-oxo-7,8-dihydroguanine, resulting from direct bi-photonic ionization of guanine bases and indirect formation of guanine radical cations through hole transfer reactions from other base radical cations. This research highlights the significant impact of such oxidation on DNA integrity and its implications for understanding cellular processes and the effects of ionizing radiation (Cadet et al., 2014).

Development of Analytical Methods for Pharmaceutical Analysis

Another study focused on developing a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin, a dipeptidylpeptidase 4 inhibitor used for treating diabetes. Linagliptin shares a similar chemical structure with 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, demonstrating the compound's relevance in analytical chemistry and pharmaceutical development (Rode & Tajne, 2021).

Effects on Tautomeric Equilibria of Nucleic Acid Bases

Research into the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the complex dynamics of purine and pyrimidine bases in response to environmental changes. This study provides insights into how interactions with the environment, including interactions with compounds like this compound, can influence the stability and biological function of nucleic acids (Person et al., 1989).

Mecanismo De Acción

Target of Action

A similar compound, 8-chlorotheophylline, is known to block the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

If it’s similar to 8-chlorotheophylline, it might interact with its targets by blocking the adenosine receptor, leading to various physiological changes .

Biochemical Pathways

Blocking adenosine receptors can affect multiple pathways, including those involved in cardiovascular function, immune response, and neurotransmission .

Result of Action

If it acts similarly to 8-chlorotheophylline, it may cause effects such as nervousness, restlessness, insomnia, headache, and nausea .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the conversion of 3,7-dimethyluric acid to the desired compound through a series of reactions.", "Starting Materials": [ "3,7-dimethyluric acid", "phosphorus oxychloride", "sodium hydroxide", "chlorine", "acetic anhydride", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "3,7-dimethyluric acid is reacted with phosphorus oxychloride and chlorine to form 8-chloro-3,7-dimethylxanthine.", "8-chloro-3,7-dimethylxanthine is then reacted with acetic anhydride and acetic acid to form 8-chloro-3,7-dimethyl-1,3,7,9-tetrahydro-2H-purine-2,6-dione.", "The resulting compound is then treated with sodium hydroxide to form 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final compound is purified by recrystallization from ethanol and neutralized with sodium bicarbonate." ] } | |

Número CAS |

4921-55-5 |

Fórmula molecular |

C7H7ClN4O2 |

Peso molecular |

214.61 g/mol |

Nombre IUPAC |

8-chloro-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |

Clave InChI |

VCVIDOJQNAGADO-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |

SMILES canónico |

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)

![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)